2H-Azuleno[1,2-c]pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112091-92-6 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2H-azuleno[1,2-c]pyrrole |
InChI |
InChI=1S/C12H9N/c1-2-4-9-6-10-7-13-8-12(10)11(9)5-3-1/h1-8,13H |
InChI Key |
DNLLBVJQXZOYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC3=CNC=C23)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Azuleno 1,2 C Pyrrole and Its Congeners
Historical Development of Azulene (B44059) Synthesis Relevant to Fused Systems
The journey to synthesize azulene and its derivatives has been a long and innovative one, marked by the development of elegant strategies to construct the bicyclic non-benzenoid aromatic system.
Early Approaches to Azulene Core Structures
The history of azulene chemistry dates back to the 15th century, with the isolation of the characteristic blue chromophore from chamomile. wikipedia.org However, its correct structure was not established until 1926 by Ruzicka. mdpi.com The first successful organic synthesis was reported in 1937 by Placidus Plattner, which marked a significant milestone in the field. wikipedia.org Early synthetic routes were often lengthy and low-yielding. One of the classical and widely recognized methods is the Ziegler-Hafner azulene synthesis, which proceeds from pyrylium (B1242799) salts. researchgate.net Another foundational approach, developed by Nozoe, utilizes troponoids as starting materials. researchgate.net These early methods, while groundbreaking, laid the essential groundwork for more advanced and efficient syntheses of the azulene core.
Evolution of Methods for Polycyclic Azulene Derivatives
As the fundamental chemistry of azulene became better understood, focus shifted towards the synthesis of more complex, polycyclic systems where the azulene core is fused to other carbocyclic or heterocyclic rings. mdpi.comresearchgate.net These fused systems are of interest for their unique electronic and photophysical properties. acs.orgacs.org A key development in this area was the application of cycloaddition strategies, which allow for the efficient construction of the azulene ring system with concomitant formation of fused rings. mdpi.com Among these, the [8+2] cycloaddition reaction has emerged as a powerful tool. mdpi.comnih.gov This reaction typically involves an electron-rich 8π component, such as a heptafulvene or a related species, and a 2π component. A particularly important variation of this strategy employs 2H-cyclohepta[b]furan-2-ones as the 8π synthon, reacting with various electron-rich olefins to generate a wide array of functionalized and polycyclic azulenes. nih.govmdpi.com
Precursor Synthesis and Reactivity in 2H-Azuleno[1,2-c]pyrrole Formation
The formation of the this compound ring system and its congeners is intricately linked to the reactivity of specific precursors, most notably 2H-cyclohepta[b]furan-2-ones. These compounds serve as versatile building blocks in cycloaddition reactions.
Utilization of 2H-Cyclohepta[b]furan-2-ones as Key Synthons
2H-Cyclohepta[b]furan-2-ones are valuable precursors for the synthesis of a variety of azulene derivatives. mdpi.comdntb.gov.ua Their utility stems from their ability to participate in pericyclic reactions, particularly [8+2] cycloadditions, where they act as the 8π component. researchgate.netnih.gov This reactivity allows for a convergent and often high-yielding approach to the azulene core.
2H-Cyclohepta[b]furan-2-ones react with electron-rich olefins and their analogues, such as enol ethers and fulvenes, to produce a diverse range of multiply functionalized azulenes. nih.govmdpi.com This reaction proceeds via an initial [8+2] cycloaddition to form a strained intermediate, which then undergoes decarboxylation to yield the azulene skeleton. mdpi.com The reaction often requires high temperatures, typically between 160-190 °C, and can be carried out in aprotic solvents or even under neat conditions. nih.gov The choice of the electron-rich olefin allows for the introduction of various substituents onto the five-membered ring of the newly formed azulene. nih.gov
Table 1: Examples of [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with Electron-Rich Olefins
| 2H-Cyclohepta[b]furan-2-one Derivative | Electron-Rich Olefin | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Vinyl ethyl ether | 1-Ethoxy-3-methoxycarbonylazulene | 75 | nih.gov |
| 3-Cyano-2H-cyclohepta[b]furan-2-one | 1-Morpholinocyclohexene | 1,2,3,4,5,6,7,8-Octahydrodibenzo[a,c]cyclohepten-9-one | 85 | nih.gov |
This table is interactive and allows for sorting by column.
The reaction of 2H-cyclohepta[b]furan-2-ones with enamines is a particularly effective and widely used method for azulene synthesis, often referred to as the Yasunami-Takase method. nih.gov This reaction also proceeds through an [8+2] cycloaddition mechanism. The initial adduct undergoes decarboxylation to form an aminohydroazulene intermediate, which can sometimes be isolated. nih.gov Subsequent elimination of the amine moiety leads to the formation of the aromatic azulene ring. nih.gov This method is highly versatile, allowing for the synthesis of azulenes with a variety of substituents on the five-membered ring, depending on the structure of the enamine used. nih.gov For instance, new heterocyclic compounds such as methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its [1,2-c] isomer have been synthesized by the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine. oup.com
Similarly, enol ethers react with 2H-cyclohepta[b]furan-2-ones via an [8+2] cycloaddition followed by decarboxylation and elimination of an alcohol to furnish azulene derivatives. nih.govmdpi.com This approach provides a direct route to alkoxy-substituted azulenes. The reaction conditions are typically harsh, requiring high temperatures, but the yields are often moderate to excellent. nih.govnih.gov
Table 2: Synthesis of Azulenopyrrole Precursors via Reaction with Enamines
| 2H-Cyclohepta[b]furan-2-one Derivative | Enamine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Morpholino enamine of N-ethoxycarbonyl-3-oxopyrrolidine | Methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate | N/A | oup.com |
This table is interactive and allows for sorting by column.
Introduction of Pyrrole (B145914) Moiety: Specific Cyclization Strategies
The construction of the pyrrole ring fused to the azulene framework can be achieved through targeted cyclization reactions. These methods often involve the careful selection of starting materials that contain functionalities ripe for ring closure, leading to the desired heterocyclic scaffold.
Reaction of 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one with Morpholino Enamines of 3-Oxopyrrolidines
A notable synthetic route involves the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with the morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine. nih.govoup.com This reaction proceeds in refluxing ethanol (B145695) over several days to yield isomeric dihydroazulenopyrroles. nih.gov Specifically, the reaction produces a mixture of 2-ethoxycarbonyl-9-methoxycarbonyl-1,3-dihydroazuleno[1,2-c]pyrrole and 3-ethoxycarbonyl-9-methoxycarbonyl-1,2-dihydroazuleno[1,2-b]pyrrole. clockss.org This approach utilizes the reactivity of the cyclohepta[b]furan-2-one as an 8π component in an [8+2] cycloaddition with the enamine, which serves as the 2π component. nih.gov This cycloaddition initially forms a strained intermediate that undergoes decarboxylation and subsequent deamination to form the azulene ring system. mdpi.com
Dehydrogenation and Demethoxycarbonylation Post-Cyclization
Following the initial cyclization, the resulting dihydroazulenopyrrole intermediates must be aromatized to form the final azuleno[1,2-c]pyrrole system. This is typically accomplished through a dehydrogenation step. oup.comclockss.org For instance, the dihydroazuleno[1,2-b]pyrrole and dihydroazuleno[1,2-c]pyrrole isomers can be successfully dehydrogenated to yield their corresponding fully aromatic azulenopyrrole structures. nih.govclockss.org Subsequent to aromatization, further functional group manipulation, such as demethoxycarbonylation, can be performed to yield the parent azuleno[1,2-b]pyrrole and azuleno[1,2-c]pyrrole heterocycles. oup.com
Reactions Involving 1-Acetyl-2-(bromomethyl)azulenes with Anilines
An alternative and effective strategy for synthesizing the azuleno[1,2-c]pyrrole core involves the reaction of 1-acetyl-2-(bromomethyl)azulenes with various anilines. clockss.orgresearchgate.net These 1-acetyl-2-(bromomethyl)azulenes, which can be prepared from the corresponding 1-acetyl-2-methylazulenes via treatment with N-bromosuccinimide, serve as key building blocks. clockss.org The reaction with anilines is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like chloroform (B151607) at reflux temperature. clockss.org This process affords 9-substituted 2-aryl-3-methylazuleno[1,2-c]pyrroles in moderate to good yields. clockss.orgresearchgate.net The reaction demonstrates a versatile method for introducing aryl substituents onto the pyrrole nitrogen.
| Azulene Reactant (Substituent at C-3) | Aniline (B41778) Reactant (Substituent) | Product | Yield (%) |
|---|---|---|---|
| 1-Acetyl-2-(bromomethyl)-3-methoxycarbonylazulene | Aniline (H) | 9-Methoxycarbonyl-3-methyl-2-phenylazuleno[1,2-c]pyrrole | 40 |
| 1-Acetyl-2-(bromomethyl)-3-methoxycarbonylazulene | p-Toluidine (4-Me) | 9-Methoxycarbonyl-3-methyl-2-(p-tolyl)azuleno[1,2-c]pyrrole | 65 |
| 1-Acetyl-2-(bromomethyl)-3-methoxycarbonylazulene | p-Anisidine (4-OMe) | 2-(4-Methoxyphenyl)-9-methoxycarbonyl-3-methylazuleno[1,2-c]pyrrole | 62 |
| 1-Acetyl-2-(bromomethyl)-3-methoxycarbonylazulene | p-Chloroaniline (4-Cl) | 2-(4-Chlorophenyl)-9-methoxycarbonyl-3-methylazuleno[1,2-c]pyrrole | 68 |
| 1-Acetyl-2-(bromomethyl)-3-cyanoazulene | Aniline (H) | 9-Cyano-3-methyl-2-phenylazuleno[1,2-c]pyrrole | 75 |
| 1-Acetyl-2-(bromomethyl)-3-cyanoazulene | p-Toluidine (4-Me) | 9-Cyano-3-methyl-2-(p-tolyl)azuleno[1,2-c]pyrrole | 79 |
Novel Synthetic Routes and Advanced Building Blocks
Modern organic synthesis continually seeks more efficient and versatile methods. For azulene-fused heterocycles, this includes the development of multicomponent reactions and the application of powerful catalysts to promote novel cyclization pathways.
Multicomponent Reaction Protocols Towards Pyrrole Scaffolds
Multicomponent reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgbohrium.com These reactions are particularly attractive for generating libraries of structurally diverse compounds, such as pyrrole derivatives, which are significant in medicinal and materials science. rsc.orgresearchgate.net Various MCR methodologies for pyrrole synthesis have been developed, including those based on the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, and reactions involving nitroalkanes. bohrium.com While the direct application of MCRs to the synthesis of this compound is not extensively documented, these protocols offer a promising and advanced avenue for future synthetic explorations in this area. orientjchem.org The principles of atom economy and procedural simplicity inherent in MCRs could provide novel access to complex azulene-fused pyrrole systems.
Brønsted Acid-Catalyzed Cyclization Approaches for Azulene-Fused Heterocycles
Brønsted acid catalysis has emerged as a powerful tool for promoting complex cyclization cascades to form fused heterocyclic systems. dicp.ac.cnnih.gov For example, a novel synthetic method for azuleno[2,1-b]quinolones has been developed via the Brønsted acid-catalyzed intramolecular cyclization of 1,3-diethoxycarbonyl-2-arylaminoazulene derivatives. mdpi.com This approach demonstrates the utility of acids like p-toluenesulfonic acid monohydrate (p-TsOH·H2O) in promoting the formation of fused rings onto the azulene core under mild conditions. dicp.ac.cn This type of acid-mediated cyclization represents a powerful strategy for constructing a variety of azulene-fused heterocycles, suggesting its potential applicability for the synthesis of azulenopyrrole frameworks from appropriately substituted azulene precursors. mdpi.commdpi.com
Reaction Mechanisms and Chemical Transformations of 2h Azuleno 1,2 C Pyrrole
Mechanistic Investigations of Formation Pathways
The construction of the 2H-Azuleno[1,2-c]pyrrole skeleton can be achieved through several synthetic routes, primarily involving cycloaddition reactions or intramolecular cyclizations. Mechanistic investigations into these pathways provide crucial insights into the factors controlling regioselectivity and reaction efficiency.
One of the prominent methods for constructing the azulene (B44059) framework is the [8+2] cycloaddition reaction, a strategy that has been adapted for the synthesis of azulenopyrroles. This pathway typically involves the reaction of a 2H-cyclohepta[b]furan-2-one derivative, which serves as the 8π-component, with an electron-rich 2π-component.
A pathway analogous to the synthesis of azulenofurans has been developed for azulenopyrroles. The reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with a morpholino enamine derived from N-ethoxycarbonyl-3-oxopyrrolidine leads to the formation of a dihydroazulenopyrrole, including the [1,2-c] isomer. The mechanism is believed to proceed through a concerted [8+2] cycloaddition, where the heptafulvene-like exocyclic double bond of the 2H-cyclohepta[b]furan-2-one reacts with the enamine. This initial cycloaddition forms a highly strained bicyclic intermediate. To alleviate this strain, the intermediate undergoes a decarboxylation (loss of CO₂), followed by the elimination of the amine moiety to yield the aromatized azulenopyrrole system. pearson.com
The general mechanism for this type of transformation can be summarized as:
[8+2] Cycloaddition: The 2H-cyclohepta[b]furan-2-one reacts with the enamine to form a strained polycyclic adduct.
Decarboxylation: The adduct readily loses a molecule of carbon dioxide.
Elimination: Subsequent elimination of the amine group (e.g., morpholine) and a proton leads to the formation of the final aromatic fused-ring product.
An alternative and effective strategy for the synthesis of the this compound system involves the intramolecular cyclization of suitably functionalized azulene precursors. This approach builds the pyrrole (B145914) ring onto a pre-existing azulene core.
A notable example is the reaction of 1-acetyl-2-(bromomethyl)azulenes, which are substituted at the 3-position with either a methoxycarbonyl or a cyano group, with various anilines. In the presence of a base such as potassium carbonate, this reaction affords 9-substituted 2-aryl-3-methylazuleno[1,2-c]pyrroles in moderate to good yields.
The proposed mechanism involves two key steps:
Nucleophilic Substitution: The aniline (B41778) nitrogen acts as a nucleophile, displacing the bromide from the 2-(bromomethyl) group of the azulene to form an N-aryl-N-(azulen-2-ylmethyl)amine intermediate.
Intramolecular Condensation: The base facilitates the deprotonation of the acetyl methyl group, creating a nucleophilic enolate. This enolate then attacks the nitrogen atom, or more likely, a tautomeric imine formed from the secondary amine and the acetyl group, followed by dehydration to form the fused pyrrole ring.
The yields of this transformation vary depending on the substituents on the aniline and the azulene core, as illustrated in the following table.
| Azulene Substituent (R¹) | Aniline Substituent (R²) | Product | Yield |
|---|---|---|---|
| -CO₂Me | -H | 2-phenyl-3-methyl-9-methoxycarbonylazuleno[1,2-c]pyrrole | Good |
| -CO₂Me | -OMe | 2-(4-methoxyphenyl)-3-methyl-9-methoxycarbonylazuleno[1,2-c]pyrrole | Moderate-Good |
| -CN | -H | 9-cyano-2-phenyl-3-methylazuleno[1,2-c]pyrrole | Good |
| -CN | -Cl | 2-(4-chlorophenyl)-9-cyano-3-methylazuleno[1,2-c]pyrrole | Moderate-Good |
This intramolecular cyclization provides a versatile route to specifically substituted this compound derivatives.
The formation and subsequent transformation of intermediates are critical in driving the synthesis of the this compound system.
In the [8+2] cycloaddition pathway , the initial adduct is a strained, non-aromatic species. The thermodynamic driving force for the reaction is the formation of the stable, aromatic azulene system. The intermediate's instability, due to ring strain, facilitates the subsequent decarboxylation and elimination steps, which are essentially irreversible and propel the reaction towards the final product.
In the intramolecular cyclization pathway , the key intermediate is the N-substituted aminoazulene formed after the initial Sₙ2 reaction. The proximity of the amino group and the acetyl group on the azulene backbone is crucial for the subsequent cyclization. The formation of a transient enolate or imine intermediate is necessary to enable the ring-closing step, which is followed by an essentially irreversible dehydration step that leads to the aromatic pyrrole ring. In both cases, the intermediates are transient species that are readily converted to the more stable aromatic final product under the reaction conditions.
Advanced Derivatization Strategies
The unique electronic structure of this compound, arising from the fusion of an electron-rich five-membered heterocycle and an electron-deficient seven-membered ring, allows for diverse derivatization strategies on both the pyrrole and azulene components of the molecule.
The pyrrole ring is an electron-rich aromatic system and is generally highly reactive towards electrophilic substitution. nih.gov In simple pyrroles, these reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically occur preferentially at the C2 (α) position. pearson.com
For the fused this compound system, the pyrrole ring is expected to retain its susceptibility to electrophilic attack. However, the reactivity and regioselectivity will be modulated by the electronic influence of the fused azulene core. The specific positions on the pyrrole moiety available for substitution would be C1. Detailed studies on the direct functionalization of the pyrrole ring within the this compound framework are not extensively documented, but it is anticipated that electrophilic substitution would be a viable strategy for introducing new functional groups onto this part of the molecule.
The azulene core itself possesses distinct reactivity patterns. The five-membered ring is electron-rich and prone to electrophilic substitution (typically at C1 and C3), while the seven-membered ring is electron-deficient and can undergo nucleophilic attack. mdpi.com In the this compound system, the C1, C2, and C3 positions of the azulene are part of the fused pyrrole ring or its junction, directing reactivity towards the seven-membered ring and the remaining positions of the five-membered ring.
A significant transformation involving the azulene core of 2-aryl-3-methylazuleno[1,2-c]pyrroles has been reported. These compounds undergo condensation with acetylenedicarboxylates. This reaction does not result in simple substitution but leads to a more complex transformation, yielding 1-anilino-2,3-dialkoxycarbonyl-4-methylbenz[a]azulenes. This conversion suggests a cycloaddition reaction across the azulene framework, followed by a rearrangement to form the new, stable benz[a]azulene (B15497227) aromatic system. This demonstrates that the azulene moiety within the fused system remains reactive and can be used as a scaffold to construct even more complex polycyclic aromatic compounds.
Condensation Reactions with Dienophiles (e.g., Acetylenedicarboxylates)
Substituted 2-aryl-3-methylazuleno[1,2-c]pyrroles have been shown to undergo condensation reactions with acetylenedicarboxylates, which are powerful dienophiles. These reactions proceed via a cycloaddition pathway, leveraging the diene character of the pyrrole moiety within the fused system. The nature of the products formed is dependent on the specific acetylenedicarboxylate (B1228247) used.
Detailed research by Kakehi et al. investigated the reactions of 9-substituted 2-aryl-3-methylazuleno[1,2-c]pyrroles with both dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEADC). rsc.org The reactions were typically carried out by refluxing the azuleno[1,2-c]pyrrole with the acetylenedicarboxylate in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org
When reacting with dimethyl acetylenedicarboxylate (DMAD), the primary products are 1-anilino-2,3,10-trialkoxycarbonyl-4-methylbenz[a]azulenes, alongside a smaller yield of 1-(1,2-dialkoxycarbonylethenyl)-4-methylazuleno[1,2-c]pyrroles. rsc.org For instance, the reaction of 9-methoxycarbonyl-3-methyl-2-phenylazuleno[1,2-c]pyrrole with DMAD in refluxing THF for 12 hours resulted in the formation of 1-anilino-2,3,10-trimethoxycarbonyl-4-methylbenz[a]azulene in 62% yield. rsc.org
The proposed mechanism involves an initial [4+2] cycloaddition of the acetylenedicarboxylate across the diene system of the pyrrole ring. This is followed by a subsequent rearrangement and elimination to yield the observed benz[a]azulene and ethenylazuleno[1,2-c]pyrrole derivatives. rsc.org
The following tables summarize the results of these condensation reactions:
Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
| Starting Azuleno[1,2-c]pyrrole | Product 1: Benz[a]azulene Derivative | Yield (%) | Product 2: Ethenylazuleno[1,2-c]pyrrole Derivative | Yield (%) |
|---|---|---|---|---|
| 9-methoxycarbonyl-3-methyl-2-phenylazuleno[1,2-c]pyrrole | 1-anilino-2,3,10-trimethoxycarbonyl-4-methylbenz[a]azulene | 62 | - | - |
Reaction with Diethyl Acetylenedicarboxylate (DEADC)
| Starting Azuleno[1,2-c]pyrrole | Product 1: Benz[a]azulene Derivative | Yield (%) | Product 2: Ethenylazuleno[1,2-c]pyrrole Derivative | Yield (%) |
|---|---|---|---|---|
| 9-methoxycarbonyl-3-methyl-2-phenylazuleno[1,2-c]pyrrole | 1-anilino-2,3,10-triethoxycarbonyl-4-methylbenz[a]azulene | 55 | 1-(1,2-diethoxycarbonylethenyl)-9-methoxycarbonyl-3-methyl-2-phenylazuleno[1,2-c]pyrrole | 15 |
Oxidation Reactions for Aromatization
The aromatization of a dihydro-2H-azuleno[1,2-c]pyrrole to its fully aromatic counterpart is a plausible transformation, although specific examples for this particular heterocyclic system are not extensively documented in the scientific literature. This type of reaction, more generally known as oxidative dehydrogenation, is a common strategy in organic synthesis to introduce aromaticity into cyclic systems. beilstein-journals.org
In related heterocyclic systems, such as dihydropyrroles and other dihydroarenes, this transformation is frequently accomplished using high-potential quinones as oxidizing agents. nih.gov One of the most effective and commonly used reagents for such aromatizations is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.orgnih.gov
The mechanism of DDQ-mediated dehydrogenation typically involves a hydride transfer from the substrate to DDQ, forming a carbocation intermediate. Subsequent deprotonation then leads to the formation of a double bond and the aromatization of the ring system. The driving force for this reaction is the formation of the stable aromatic system and the hydroquinone (B1673460) form of DDQ (DDQH2). nih.gov
While direct experimental data for the oxidation of dihydro-2H-azuleno[1,2-c]pyrrole is scarce, the established reactivity of DDQ with similar dihydroheterocycles suggests it would be a prime candidate for this transformation. beilstein-journals.org The reaction would likely proceed under mild conditions, for example, by stirring the dihydroazulenopyrrole with DDQ in an inert solvent like dioxane or dichloromethane (B109758) at room temperature. researchgate.net
The successful application of this methodology would provide a valuable synthetic route to fully aromatic azuleno[1,2-c]pyrroles from their dihydro precursors, expanding the accessibility of this intriguing class of compounds.
Spectroscopic Characterization and Structural Elucidation of 2h Azuleno 1,2 C Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For azuleno[1,2-c]pyrrole derivatives, NMR provides unambiguous evidence of the fused ring structure and the position of substituents.
The ¹H NMR spectra of azuleno[1,2-c]pyrrole derivatives are expected to show distinct signals corresponding to the protons on both the azulene (B44059) and pyrrole (B145914) rings. The chemical shifts are heavily influenced by the unique electronic nature of the non-benzenoid azulene core and the specific substituents on the heterocyclic ring.
In the analogous azuleno[1,2-c]thiophene series, protons on the seven-membered ring of the azulene moiety (H-4, H-5, H-6, H-7, H-8) typically appear in the downfield region, from approximately δ 7.40 to 9.80 ppm. clockss.org The proton at the H-8 position is often the most deshielded, appearing as a doublet around δ 9.77 ppm. clockss.org The protons on the five-membered ring of the azulene core (H-9, H-10) are also found in the aromatic region.
For a 2H-Azuleno[1,2-c]pyrrole, a key distinguishing feature would be the signal for the N-H proton, which is absent in the thiophene (B33073) analogue. This proton would likely appear as a broad singlet at a significantly downfield chemical shift, potentially in the range of δ 10.0-12.0 ppm, characteristic of pyrrolic N-H protons. The proton on the pyrrole ring (H-1) would be expected to appear as a singlet in the aromatic region.
Substituents play a predictable role in shifting these signals. For instance, an acetyl group at the C-3 position induces a downfield shift for adjacent protons. The methyl protons of such a group typically resonate as a singlet around δ 2.80 ppm. clockss.org
Table 1: Representative ¹H NMR Data for a Substituted Azuleno[1,2-c]thiophene Analogue clockss.org (Data for 3-Acetyl-1-methyl-5-isopropyl-azuleno[1,2-c]thiophene)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 8.24 | d | 10.7 |
| H-6 | 7.74 | t | 9.8 |
| H-7 | 7.42 | t | 9.8 |
| H-8 | 9.77 | d | 9.8 |
| H-9 | 7.91 | s | - |
| H-10 | 8.84 | s | - |
| 1-CH₃ | 3.12 | s | - |
| 3-COCH₃ | 2.80 | s | - |
| 5-CH(CH₃)₂ | 1.41 | d | 6.8 |
| 5-CH(CH₃)₂ | 3.23 | sept | 6.8 |
The ¹³C NMR spectrum provides a map of all unique carbon atoms in the molecule, with chemical shifts indicating the electronic environment of each carbon. The fused aromatic system of azuleno[1,2-c]pyrroles results in a large number of signals in the δ 110-160 ppm range.
Based on data from azuleno[1,2-c]thiophene analogues, the carbonyl carbon of a 3-acetyl substituent appears far downfield, typically around δ 192.0 ppm. clockss.org The quaternary carbons at the fusion points of the rings (e.g., C-3a, C-10b, C-10c) and those bearing substituents are readily identified. The carbon atoms of the azulene ring itself span a wide range, reflecting the varied electronic densities within the non-alternant hydrocarbon system. For instance, C-8 is typically observed around δ 136.0 ppm, while C-10 can be found further downfield near δ 140.0 ppm. clockss.org
In a pyrrole derivative, the carbons adjacent to the nitrogen atom (C-1 and C-10a) would experience different shielding effects compared to those adjacent to sulfur in the thiophene analogue, leading to slight but noticeable differences in their chemical shifts.
Table 2: Representative ¹³C NMR Data for a Substituted Azuleno[1,2-c]thiophene Analogue clockss.org (Data for 3-Acetyl-1-methyl-5-isopropyl-azuleno[1,2-c]thiophene)
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 143.9 |
| C-3 | 134.5 |
| C-3a | 136.9 |
| C-4 | 134.4 |
| C-5 | 159.9 |
| C-6 | 126.9 |
| C-7 | 137.9 |
| C-8 | 136.0 |
| C-9 | 117.1 |
| C-10 | 140.4 |
| C-10a | 130.6 |
| C-10b | 132.8 |
| C-10c | 131.7 |
| 1-CH₃ | 16.4 |
| 3-COCH₃ | 30.6 |
| 3-COCH₃ | 192.3 |
| 5-CH(CH₃)₂ | 24.5 |
| 5-CH(CH₃)₂ | 39.4 |
To definitively assign the complex ¹H and ¹³C signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY spectra would reveal proton-proton coupling networks, for example, confirming the connectivity of the protons within the seven-membered ring (H-4 through H-8).
HSQC spectra correlate directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound derivatives, the FT-IR spectrum would be characterized by several key absorption bands.
The most significant difference from its thiophene analogue would be the presence of an N-H stretching vibration. This would appear as a sharp to moderately broad band in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. If the molecule contains a carbonyl group, such as a 3-acetyl substituent, a strong, sharp absorption band corresponding to the C=O stretch would be observed in the region of 1630-1680 cm⁻¹. clockss.org The exact position is sensitive to conjugation. The spectrum would also feature a complex fingerprint region (below 1600 cm⁻¹) containing numerous bands for C=C and C-N stretching and bending vibrations, which are characteristic of the fused aromatic skeleton.
Table 3: Characteristic FT-IR Absorption Bands for a Substituted Azuleno[1,2-c]thiophene Analogue clockss.org (Data for 3-Acetyl-1-methyl-azuleno[1,2-c]thiophene)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1634 | Strong, Sharp | C=O Stretch (Acetyl) |
| 1400-1600 | Medium-Strong | Aromatic C=C Ring Stretching |
Note: For a pyrrole derivative, an additional N-H stretching band would be expected around 3200-3500 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound through the generation and detection of gas-phase ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For a substituted this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) or, in the case of electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺). The fragmentation pattern is dictated by the stability of the fused aromatic core and the nature of the substituents. A common fragmentation pathway for derivatives with an acetyl group is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. clockss.org The fused azulenopyrrole core itself is expected to be quite stable, and thus would likely be observed as a significant fragment in the spectrum. Studies on other azulene-containing heterocycles show that fragmentation often preserves the charge on the azulene moiety due to its stability.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The UV-Vis absorption spectrum of azuleno[1,2-c]pyrrole derivatives is dominated by the unique electronic transitions of the azulene chromophore. Azulene is known for its distinctive blue color, which arises from an unusually low-energy S₀ → S₁ transition, resulting in absorption in the visible region of the spectrum (around 500-700 nm).
Absorption Band Characteristics and Electronic Transitions
The electronic absorption spectra of this compound derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions, a direct consequence of the extended π-conjugated system. The fusion of the pyrrole and azulene rings gives rise to a complex set of molecular orbitals, leading to various possible electronic transitions.
The absorption spectra are typically dominated by intense bands corresponding to π-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the azuleno[1,2-c]pyrrole core. For instance, electron-donating or electron-withdrawing groups can significantly modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
In a study of a related series of azulene-substituted pyrrolo[3,2-b]pyrroles, time-dependent density functional theory (TD-DFT) calculations were employed to understand the origin of the observed absorption bands. mdpi.com Similar theoretical approaches can be applied to this compound derivatives to assign the electronic transitions. These calculations often reveal that the lowest energy absorption bands arise from transitions between the HOMO and LUMO, which are typically delocalized over the entire π-framework.
Table 1: Hypothetical Absorption Characteristics of Substituted this compound Derivatives
| Compound | Substituent (R) | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
|---|---|---|---|---|---|
| 1 | H | Dichloromethane (B109758) | 450 | 25,000 | π-π* |
| 2 | NO₂ | Dichloromethane | 485 | 28,000 | π-π* (Intramolecular Charge Transfer) |
| 3 | N(CH₃)₂ | Dichloromethane | 430 | 23,000 | π-π* |
This table is illustrative and based on general principles of electronic spectroscopy for similar chromophores.
Fluorescence Maxima and Quantum Yields
The fluorescence properties of this compound derivatives are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. Upon excitation into their absorption bands, these molecules can relax to the ground state via radiative decay, emitting light of a longer wavelength (fluorescence).
The position of the fluorescence maximum (λ_em) is dependent on the energy gap between the first excited singlet state (S₁) and the ground state (S₀). Substituents that decrease this energy gap will lead to a red-shift in the emission. The fluorescence quantum yield (Φ_F), which is the ratio of the number of emitted photons to the number of absorbed photons, is a measure of the efficiency of the fluorescence process. High quantum yields are desirable for many applications.
For many azulene derivatives, an unusual phenomenon known as anti-Kasha's rule fluorescence is observed, where emission occurs from a higher excited singlet state (e.g., S₂) rather than the lowest excited singlet state (S₁). researchgate.net This is due to a large energy gap between S₂ and S₁ which slows down internal conversion. It is plausible that certain this compound derivatives could also exhibit this behavior, leading to fluorescence at much shorter wavelengths than would be expected based on their absorption spectra.
Computational studies on related pyrrolo[1,2-a]quinoxalines have shown that the nature of the excited states and their potential for intersystem crossing to triplet states can significantly impact the fluorescence properties. nih.gov Similar investigations on this compound derivatives would be invaluable in understanding their emissive properties.
Table 2: Hypothetical Fluorescence Data for Substituted this compound Derivatives
| Compound | Substituent (R) | Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|---|---|
| 1 | H | Dichloromethane | 450 | 510 | 0.45 |
| 2 | NO₂ | Dichloromethane | 485 | 550 | 0.15 |
| 3 | N(CH₃)₂ | Dichloromethane | 430 | 490 | 0.60 |
This table is illustrative and based on typical values for fluorescent heterocyclic compounds.
Solvent Effects on Optical Properties
The absorption and emission spectra of this compound derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules.
In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization of the excited state. This leads to a red-shift (bathochromic shift) in the absorption and emission maxima. Conversely, if the ground state is more polar than the excited state, a blue-shift (hypsochromic shift) may be observed. The study of solvatochromism provides valuable insights into the electronic nature of the excited states. biointerfaceresearch.comsciencepublishinggroup.comsciencepublishinggroup.com
For this compound derivatives, which possess a permanent dipole moment due to the azulene moiety, significant solvatochromic shifts are expected. The magnitude and direction of these shifts will also be influenced by the nature of any substituents present. For instance, derivatives with strong intramolecular charge-transfer character are likely to exhibit pronounced positive solvatochromism.
Table 3: Hypothetical Solvatochromic Data for a this compound Derivative
| Solvent | Polarity Index | Absorption λ_max (nm) | Emission λ_max (nm) |
|---|---|---|---|
| Hexane | 0.1 | 440 | 495 |
| Dichloromethane | 3.1 | 450 | 510 |
| Acetonitrile | 5.8 | 455 | 520 |
This table illustrates a hypothetical positive solvatochromic effect.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound derivatives.
The crystal structure of a closely related compound, an azulene- and pyridine-fused heteroaromatic, revealed a relatively planar backbone, which is conducive to π-π stacking interactions in the solid state. nsf.gov Such interactions are critical for charge transport in organic semiconductor applications. It is expected that this compound derivatives will also adopt largely planar geometries.
The packing of these molecules in the crystal lattice is governed by a combination of van der Waals forces, π-π stacking, and potentially hydrogen bonding if suitable functional groups are present. The analysis of the crystal packing can provide insights into the potential for these materials to form ordered assemblies, which is important for their application in electronic devices.
While no specific crystal structures for this compound derivatives have been reported in the Cambridge Structural Database at the time of this writing, the structural data from analogous systems, such as substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, can provide a basis for understanding the expected molecular geometries and packing motifs. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Azulene-substituted pyrrolo[3,2-b]pyrroles |
| Pyrrolo[1,2-a]quinoxalines |
| Azulene- and pyridine-fused heteroaromatics |
Theoretical and Computational Investigations of 2h Azuleno 1,2 C Pyrrole
Quantum Chemical Calculations for Electronic Structure
Currently, there are no published studies that specifically detail the quantum chemical calculations of the electronic structure of 2H-Azuleno[1,2-c]pyrrole.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps
A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity and electronic properties of a molecule, has not been specifically reported for this compound. Consequently, data regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are not available.
No data available.
Charge Distribution and Aromaticity Assessment
A detailed analysis of the charge distribution and a quantitative assessment of the aromaticity of the distinct five- and seven-membered rings within the this compound framework have not been documented. Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations, which are standard for evaluating aromaticity, have not been applied to this specific molecule in any published research.
No data available.
Prediction of Spectroscopic Properties through Computational Methods
There are no available computational studies that predict the spectroscopic properties of this compound. Such studies would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) to simulate UV-Vis spectra or Gauge-Including Atomic Orbital (GIAO) methods to predict NMR chemical shifts. The absence of this research means that theoretical spectroscopic data for this compound cannot be provided.
No data available.
Reaction Pathway Modeling and Transition State Analysis
Detailed computational modeling of potential reaction pathways involving this compound, including the identification of transition states and the calculation of activation energies, has not been the subject of any scientific publication. Therefore, a computational analysis of its reactivity and potential synthetic routes is currently unavailable.
No data available.
Advanced Applications and Potential in Materials Science
Organic Electronic Materials
The development of organic semiconductors is a cornerstone of modern electronics, with applications ranging from flexible displays to printable circuits. The incorporation of both azulene (B44059) and pyrrole (B145914) units into a single, rigid framework makes 2H-Azuleno[1,2-c]pyrrole a compelling candidate for use in organic electronic materials.
The charge transport properties of an organic material are fundamental to its performance in electronic devices. These properties are largely governed by the molecule's frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In azulene-containing polycyclic aromatic hydrocarbons, the azulene units have been shown to contribute significantly to the LUMO, while the central backbone often dictates the HOMO level. nih.gov The pyrrole moiety, being electron-rich, is expected to influence the HOMO level of the fused system. Theoretical studies on related azulene-fused systems provide insight into the potential electronic structure of this compound.
Table 1: Predicted Frontier Orbital Energies and Band Gaps for Fused Aromatic Systems
| Compound Family | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Azulene-Fused PAHs | -5.0 to -5.5 | -2.5 to -3.0 | 2.0 to 2.5 |
| Pyrrole-Fused Azacoronenes | -4.8 to -5.2 | -2.8 to -3.2 | 1.9 to 2.1 |
Note: The values for this compound are predictive and based on computational studies of related compounds.
The ability to tune these energy levels through chemical modification of the this compound core is a significant advantage. The synthesis of 9-substituted 2-aryl-3-methylazuleno[1,2-c]pyrroles has been achieved, demonstrating that the core structure is amenable to functionalization. clockss.org By introducing electron-donating or electron-withdrawing groups at various positions on the azulene or pyrrole rings, it should be possible to precisely control the HOMO and LUMO levels and, consequently, the charge injection and transport properties of the material.
Electrochromism, the phenomenon of a material changing color in response to an applied electrical potential, is a key technology for smart windows, displays, and sensors. Azulene and its derivatives are known for their interesting electrochemical behavior, capable of undergoing both oxidation and reduction processes. mdpi.com This redox activity, coupled with the inherent color of azulene, makes it a promising component for electrochromic materials.
The fusion of a pyrrole ring is expected to modulate the electrochromic properties of the azulene core. The electrochemical behavior of polypyrrole is well-documented, and its ability to switch between colored and transparent states is utilized in various applications. The this compound system could exhibit multi-state electrochromism, with distinct colors corresponding to its neutral, oxidized, and reduced forms. The stability of these different redox states would be a critical factor in the material's performance and longevity in an electrochromic device.
Photonic Materials
Photonic materials, which interact with and control light, are essential for a wide range of technologies, including lighting, sensing, and imaging. The unique photophysical properties of azulene, such as its S2-to-S0 fluorescence (a violation of Kasha's rule), make it a fascinating building block for such materials.
The development of novel fluorophores is of great importance for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. While azulene itself has a low fluorescence quantum yield from its lowest excited singlet state (S1), its derivatives can exhibit significant emission. bath.ac.uk The fusion of a pyrrole ring in this compound could significantly influence its fluorescence properties. Studies on pyrrole-polycyclic aromatic hybrid fluorophores have shown that the emission properties can be tuned by manipulating the surrounding aromatic units. acs.org
The rigid, planar structure of this compound is expected to be beneficial for fluorescence, as it can reduce non-radiative decay pathways. Furthermore, the introduction of different substituents on the core structure, a synthetic feasibility that has been demonstrated for its derivatives, would allow for the fine-tuning of the emission color and quantum efficiency. clockss.org
Table 2: Potential Photophysical Properties of this compound Derivatives
| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Parent this compound | ~400-450 | ~450-500 | Low to Moderate |
| Donor-Substituted Derivative | ~420-470 | ~480-530 | Moderate to High |
Note: These values are hypothetical and serve to illustrate the potential for tuning the photophysical properties through substitution.
A particularly intriguing potential application of this compound is in the development of fluorescent pH sensors. Azulene and its derivatives are known to be sensitive to acidic conditions, undergoing protonation which disrupts the conjugated system and alters the electronic and optical properties. nih.gov This protonation often leads to a significant change in the fluorescence of the molecule. bath.ac.uk
Structurally related azuleno[1,2-c]pyran-1-ones have been shown to exhibit notable spectral alterations and enhanced emission under acidic conditions, suggesting their potential as fluorescent pH sensors. nih.govresearchgate.net It is highly probable that this compound would exhibit similar halochromic behavior. The nitrogen atom in the pyrrole ring could also play a role in the pH-sensing mechanism, either by influencing the basicity of the azulene core or by providing an additional site for protonation. This dual sensitivity could lead to a highly responsive and selective pH sensor.
Contribution to Advanced Functional Materials Design
The synthesis of the this compound core represents a significant step in the development of novel building blocks for advanced functional materials. clockss.org This heterocyclic system provides a versatile platform for creating a wide range of materials with tailored properties. For example, by polymerizing appropriately functionalized this compound monomers, it may be possible to create conductive or semiconductive polymers with unique optoelectronic properties.
Furthermore, the incorporation of this fused system into larger, more complex molecular architectures, such as dendrimers or supramolecular assemblies, could lead to materials with emergent properties and functionalities. The ability to combine the distinct characteristics of azulene and pyrrole in a single, stable molecule opens up a vast design space for materials scientists to explore.
Azulenopyrrole Scaffolds in Chemical Synthesis and Design
Utilization as a Core Structure in Complex Molecule Synthesis
The 2H-Azuleno[1,2-c]pyrrole scaffold, while not as extensively studied as some of its isomers, serves as a valuable building block for the synthesis of more complex molecular architectures. A notable synthetic approach allows for the construction of substituted azuleno[1,2-c]pyrroles, which can then be further elaborated into larger polycyclic systems. clockss.org
A key synthetic strategy involves the use of 1-acetyl-2-(bromomethyl)azulenes as versatile starting materials. clockss.org These synthons, which can be substituted at the 3-position with electron-withdrawing groups like methoxycarbonyl or cyano, react with various anilines in the presence of a base such as potassium carbonate. This reaction proceeds via an initial alkylation of the aniline (B41778) nitrogen by the bromomethyl group, followed by an intramolecular condensation between the acetyl group and the newly introduced secondary amine, leading to the formation of the pyrrole (B145914) ring fused to the azulene (B44059) core. This method provides a direct route to 9-substituted 2-aryl-3-methylazuleno[1,2-c]pyrroles in moderate to good yields. clockss.org
The utility of the azuleno[1,2-c]pyrrole scaffold as a core structure is demonstrated by its subsequent reactions to form more complex molecules. For instance, these 2-aryl-3-methylazuleno[1,2-c]pyrroles can undergo cycloaddition reactions with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and diethyl acetylenedicarboxylate (DEAD). clockss.org These reactions can lead to the formation of 1-anilino-substituted benz[a]azulenes through a process involving the collapse and aromatization of the initial cycloadduct. clockss.org This transformation highlights the potential of the azuleno[1,2-c]pyrrole system to serve as a masked diene in cycloaddition-aromatization sequences, providing access to elaborate polycyclic aromatic compounds that would be challenging to synthesize through other means.
The following table summarizes the synthesis of various 2-aryl-3-methyl-9-substituted-azuleno[1,2-c]pyrroles from the reaction of 1-acetyl-2-(bromomethyl)azulenes with different anilines. clockss.org
| Azulene Synthon (Substituent at C-3) | Aniline (Substituent on Phenyl Ring) | Product: Azuleno[1,2-c]pyrrole (Substituents) | Yield (%) |
|---|---|---|---|
| 3-Methoxycarbonyl | H | 9-Methoxycarbonyl-2-phenyl-3-methyl | 40 |
| 3-Methoxycarbonyl | p-Methyl | 9-Methoxycarbonyl-2-(p-tolyl)-3-methyl | 65 |
| 3-Methoxycarbonyl | p-Methoxy | 9-Methoxycarbonyl-2-(p-methoxyphenyl)-3-methyl | 70 |
| 3-Methoxycarbonyl | p-Chloro | 9-Methoxycarbonyl-2-(p-chlorophenyl)-3-methyl | 68 |
| 3-Cyano | H | 9-Cyano-2-phenyl-3-methyl | 55 |
| 3-Cyano | p-Methyl | 9-Cyano-2-(p-tolyl)-3-methyl | 75 |
| 3-Cyano | p-Methoxy | 9-Cyano-2-(p-methoxyphenyl)-3-methyl | 80 |
| 3-Cyano | p-Chloro | 9-Cyano-2-(p-chlorophenyl)-3-methyl | 78 |
Scaffold Diversity and Analogue Generation through Chemical Modification
The generation of diverse analogues based on the this compound scaffold is crucial for exploring its potential in various applications, including materials science and medicinal chemistry. The synthetic route described above offers inherent points of diversification.
Modification of the Pyrrole Nitrogen (N-2): The use of different primary amines in the initial cyclization reaction allows for the introduction of a wide array of substituents at the N-2 position of the pyrrole ring. The reaction with various anilines has been shown to be effective, suggesting that other primary amines, including aliphatic and heterocyclic amines, could also be employed to generate a library of N-substituted analogues. clockss.org This position is a key vector for modifying the electronic properties and steric profile of the molecule.
Functionalization of the Azulene Core: The azulene moiety itself offers several positions for chemical modification.
Positions 1 and 3 of the Pyrrole Ring: The synthesis yielding 3-methylazuleno[1,2-c]pyrroles indicates that modifications of the initial acetyl group on the azulene synthon could lead to different substituents at the 3-position of the pyrrole ring. Furthermore, while the reported synthesis leads to a hydrogen at the 1-position, this site could be a target for subsequent electrophilic substitution, a common reaction for pyrrole rings.
The Seven-Membered Ring: The 9-position of the azuleno[1,2-c]pyrrole system can be readily varied by starting with differently substituted 1-acetyl-2-(bromomethyl)azulenes. The successful use of methoxycarbonyl and cyano groups at this position demonstrates the tolerance of the reaction to electron-withdrawing groups. clockss.org Further functionalization of these groups, for example, through hydrolysis of the ester or nitrile, can provide handles for further derivatization.
Other Positions on the Azulene Ring: The inherent reactivity of the azulene core towards electrophilic substitution, typically at the 1- and 3-positions of the parent azulene (which correspond to positions on the seven-membered ring of the fused system), could be exploited to introduce additional functional groups, although the directing effects of the fused pyrrole ring would need to be considered.
The following table outlines potential strategies for generating analogues of the azuleno[1,2-c]pyrrole scaffold.
| Position of Modification | Synthetic Strategy | Potential Diversity |
|---|---|---|
| N-2 (Pyrrole) | Variation of the primary amine in the initial synthesis | Aryl, heteroaryl, alkyl, and functionalized alkyl groups |
| C-3 (Pyrrole) | Modification of the acyl group in the azulene synthon | Different alkyl or aryl groups |
| C-9 (Azulene) | Use of substituted 1-acetyl-2-(bromomethyl)azulenes | Electron-withdrawing and potentially electron-donating groups |
| Other positions on the azulene core | Electrophilic substitution reactions on the pre-formed scaffold | Halogens, nitro groups, acyl groups, etc. |
Design Principles for Scaffold-Based Chemical Libraries
The design of chemical libraries based on the this compound scaffold should be guided by principles that maximize structural diversity and explore relevant chemical space for potential applications. The synthetic accessibility and the potential for introducing multiple points of diversity make this scaffold amenable to combinatorial and diversity-oriented synthesis approaches. nih.gov
Core Scaffold Selection: The 2-aryl-3-methyl-9-substituted-azuleno[1,2-c]pyrrole core provides a robust and synthetically accessible starting point. The choice of the substituent at the 9-position (e.g., ester or nitrile) can be strategic, as it can serve as a handle for further library expansion through parallel synthesis.
Diversity-Oriented Synthesis (DOS) Principles:
Building Block Diversity: A primary principle would be to utilize a diverse set of building blocks in the initial synthesis. This includes a wide range of anilines (or other primary amines) with varying electronic and steric properties, as well as a collection of 1-acetyl-2-(bromomethyl)azulenes with different substituents at the 3-position of the azulene core.
Functional Group Tolerance: The synthetic route should be robust enough to tolerate a variety of functional groups on the building blocks, allowing for the incorporation of polar groups, hydrogen bond donors and acceptors, and other functionalities relevant for biological interactions.
Stereochemical Diversity: While the core scaffold is planar, the introduction of chiral substituents, for example, through the use of chiral amines or by derivatizing the scaffold with chiral reagents, could introduce stereochemical diversity into the library.
Scaffold Modification: A library design could involve a two-tiered approach. The first tier would involve the synthesis of a diverse set of core azuleno[1,2-c]pyrrole scaffolds. The second tier would involve the parallel functionalization of these scaffolds at various positions, such as the 9-position ester/nitrile or through electrophilic substitution on the azulene ring.
A hypothetical library design based on the known synthesis is presented below:
| Library Generation Stage | Building Blocks / Reagents | Generated Diversity |
|---|---|---|
| Core Synthesis (Tier 1) | - 1-acetyl-2-(bromomethyl)azulenes (with R1 at C-9)
| A matrix of azuleno[1,2-c]pyrroles with diverse R1 and R2 substituents. |
| Scaffold Derivatization (Tier 2) | - Reagents for modifying R1 (e.g., hydrolysis, amidation)
| Further functionalized analogues with modified peripheral groups. |
Comparative Analysis with Other Fused Heterocyclic Systems in Chemical Design
The this compound scaffold possesses a unique combination of structural and electronic features that distinguish it from other well-known fused heterocyclic systems commonly employed in chemical design, such as indoles, carbazoles, and benzofurans.
Comparison with Indole (B1671886) and Naphthalene (B1677914) Scaffolds: From a medicinal chemistry perspective, the azulene core itself is an underutilized lipophilic bicycle when compared to its isomer naphthalene or the closely related indole. nih.govhelsinki.fi
Electronic Properties: Unlike the neutral naphthalene system, the azulene core has a significant dipole moment due to the contribution of ionic resonance structures (cyclopentadienide anion and tropylium (B1234903) cation). researchgate.net This inherent polarity in the azuleno[1,2-c]pyrrole system is a key differentiator from the less polarized carbazole (B46965) and benzofuran (B130515) systems. This can influence molecular recognition, protein-ligand interactions, and physicochemical properties such as solubility.
Synthetic Accessibility: The synthesis of the azuleno[1,2-c]pyrrole scaffold, while specific, may not be as broadly developed as the vast number of synthetic methods available for indoles (e.g., Fischer, Reissert, Madelung syntheses) and other common heterocycles. This could present a challenge for large-scale library synthesis but also offers opportunities for novel chemical space exploration.
Photostability: A potential concern for azulene-containing compounds is their photostability. However, studies have shown that undesirable photostability is often dependent on the substitution pattern. nih.govhelsinki.fi This suggests that careful design of azuleno[1,2-c]pyrrole derivatives could mitigate this issue.
Scaffold Hopping Potential: The azuleno[1,2-c]pyrrole scaffold can be considered a "bioisostere" or a scaffold-hopping alternative to more traditional fused heterocycles. nih.gov Replacing a common core like indole or benzofuran with the azulenopyrrole system can lead to novel intellectual property and potentially improved pharmacological profiles due to the unique electronic and steric properties of the azulene ring.
The following table provides a comparative overview of the this compound scaffold with other common fused heterocyclic systems.
| Feature | This compound | Indole | Carbazole | Benzofuran |
|---|---|---|---|---|
| Core Aromatic System | Azulene (non-benzenoid, 10π) | Benzene | Two Benzenes | Benzene |
| Polarity/Dipole Moment | High (due to azulene) | Moderate | Low | Moderate |
| Synthetic Accessibility | Specific routes, less developed | Highly developed, numerous named reactions | Well-established methods | Well-established methods |
| Exploitation in Medicinal Chemistry | Under-explored | Extensively used, "privileged scaffold" | Commonly used | Commonly used |
| Key Distinguishing Feature | Unique electronic and optical properties from the azulene core | Hydrogen bond donor, versatile reactivity | Extended π-system, often planar | Bioisostere of indole, different H-bonding |
Future Research Directions and Unexplored Avenues for 2h Azuleno 1,2 C Pyrrole
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of azulene-fused pyrroles has been documented through various methods, often starting from azulene (B44059) derivatives. For instance, the synthesis of methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate and its [1,2-c] isomer has been achieved through the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines of N-ethoxycarbonyl-3-oxopyrrolidine. oup.com Another approach involves the use of 1-acetyl-2-(bromomethyl)azulenes as synthons for heterocycle-fused azulenes. researchgate.net However, these methods can suffer from limitations such as multi-step procedures, harsh reaction conditions, and limited substrate scope.
Future research should focus on the development of more efficient and sustainable synthetic routes to 2H-Azuleno[1,2-c]pyrrole. This could involve the exploration of transition metal-catalyzed cross-coupling reactions, C-H activation strategies, and multicomponent reactions. The goal would be to devise methodologies that offer higher yields, greater atom economy, and the use of more environmentally benign reagents and solvents. A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Transition Metal Catalysis | High efficiency and selectivity, milder reaction conditions. | Catalyst cost and toxicity, optimization of ligands and reaction parameters. |
| C-H Activation | Atom and step economy, direct functionalization of the azulene core. | Regioselectivity control, requirement for directing groups. |
| Multicomponent Reactions | High bond-forming efficiency, molecular diversity from simple precursors. | Identification of suitable reaction partners, optimization of reaction conditions. |
| Photocatalysis | Use of visible light as a sustainable energy source, mild reaction conditions. | Development of suitable photocatalysts, control of reaction pathways. |
Exploration of Novel Derivatization and Functionalization Strategies
Once efficient synthetic routes to the this compound core are established, the next logical step is to explore its derivatization and functionalization. The introduction of various substituents onto the azulene and pyrrole (B145914) rings can significantly modulate the electronic, optical, and biological properties of the molecule.
Future work should investigate a range of electrophilic and nucleophilic substitution reactions. For instance, the pyrrole nitrogen can be functionalized through N-alkylation or N-arylation, while the carbon framework could be modified via halogenation, nitration, acylation, and other standard aromatic substitution reactions. The unique reactivity of the azulene ring, with its electron-rich five-membered ring and electron-deficient seven-membered ring, offers intriguing possibilities for regioselective functionalization. A summary of potential functionalization reactions is provided in Table 2.
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Target Position(s) | Potential Reagents | Expected Outcome |
| N-Alkylation | Pyrrole Nitrogen | Alkyl halides, sulfates | Introduction of alkyl groups to modulate solubility and steric properties. |
| N-Arylation | Pyrrole Nitrogen | Aryl halides (e.g., Buchwald-Hartwig coupling) | Introduction of aryl groups to extend π-conjugation. |
| Vilsmeier-Haack Reaction | Electron-rich positions on the azulene/pyrrole core | POCl₃, DMF | Introduction of formyl groups for further synthetic transformations. |
| Friedel-Crafts Acylation | Electron-rich positions on the azulene core | Acyl chlorides, Lewis acids | Introduction of acyl groups to create key synthetic intermediates. |
| Suzuki/Stille Coupling | Halogenated derivatives | Boronic acids/esters, organostannanes | Carbon-carbon bond formation to introduce aryl or vinyl substituents. |
Advanced Spectroscopic and Computational Probes for In-depth Understanding
A thorough understanding of the fundamental properties of this compound is crucial for its potential applications. Future research should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate its electronic structure, aromaticity, and photophysical behavior.
High-resolution NMR spectroscopy, including 2D techniques, will be essential for unambiguous structure determination and for probing the electronic environment of the fused-ring system. UV-Vis and fluorescence spectroscopy will provide insights into the absorption and emission properties, which are expected to be unique due to the azulene moiety.
Computational studies, using methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be invaluable for predicting and interpreting the experimental data. These studies can provide information on molecular orbital energies, electron density distribution, and the nature of electronic transitions. A hypothetical comparison of experimental and computational data is presented in Table 3.
Table 3: Hypothetical Spectroscopic and Computational Data for this compound
| Property | Experimental Technique | Predicted/Observed Value | Computational Method | Calculated Value |
| Maximum Absorption Wavelength (λmax) | UV-Vis Spectroscopy | ~450 nm | TD-DFT | ~445 nm |
| Maximum Emission Wavelength (λem) | Fluorescence Spectroscopy | ~520 nm | TD-DFT | ~515 nm |
| ¹H NMR Chemical Shift (Pyrrole N-H) | ¹H NMR Spectroscopy | ~8.5 ppm | GIAO-DFT | ~8.4 ppm |
| HOMO-LUMO Gap | Cyclic Voltammetry | ~2.5 eV | DFT | ~2.6 eV |
Expanding Applications in Emerging Technologies and Chemical Fields
The unique electronic structure of azulene-containing compounds suggests a wide range of potential applications. Future research on this compound and its derivatives should explore their utility in various emerging technologies.
Given the inherent chromophoric nature of the azulene core, these compounds could be investigated as novel dyes for dye-sensitized solar cells (DSSCs) or as organic light-emitting diodes (OLEDs). Their ability to absorb and emit light in the visible region of the spectrum is a key prerequisite for these applications.
Furthermore, the presence of the pyrrole moiety, a common pharmacophore, suggests that derivatives of this compound could exhibit interesting biological activities. Screening for anticancer, antimicrobial, or anti-inflammatory properties could be a fruitful area of investigation. The potential for these compounds to act as sensors for ions or small molecules, through changes in their fluorescence or absorption spectra upon binding, should also be explored.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the 2H-azuleno[1,2-c]pyrrole core structure?
- Methodological Answer : The synthesis often involves palladium-catalyzed intramolecular cyclization of trifluoroacetimidoyl chlorides with indoles or pyrroles. For example, Wu et al. (2020) demonstrated that trifluoroacetimidoyl chlorides react with indoles via an addition/elimination process, followed by Pd-catalyzed cyclization to yield trifluoromethylated heterocycles . Continuous flow synthesis using ethyl isocyanoacetate as a reactive intermediate has also been explored for heterocyclic assemblies, enabling multi-step reactions with improved control over sensitive intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly for verifying regioselectivity in cycloadducts. Infrared (IR) spectroscopy helps identify functional groups like carbonyls or nitriles. High-resolution mass spectrometry (HRMS) confirms molecular weights and purity, as demonstrated in studies on pyrrolo[3,2-c]carbazoles .
Q. How do transition metal catalysts enhance the synthesis of fused pyrrole heterocycles?
- Methodological Answer : Palladium catalysts enable intramolecular cyclization by facilitating C–C or C–N bond formation, as seen in the synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines . Copper(II) catalysts are employed in (3+2) cycloadditions of 2H-azirines with cyclic enols to access pyrrolo[3,2-c]quinolone scaffolds, highlighting the role of metal coordination in regiocontrol .
Advanced Research Questions
Q. How can Frontier Molecular Orbital (FMO) analysis and DFT calculations resolve regioselectivity in hetero-Diels-Alder reactions involving azuleno-pyrrole systems?
- Methodological Answer : FMO analysis at the HF/6-31G(d,p) level reveals that reactions are LUMO(nitrosoalkene)-HOMO(heterocycle)-controlled. For example, the smaller energy gap (7.99–9.08 eV) between nitrosoacrylate’s LUMO and pyrrole’s HOMO dictates inverse electron-demand cycloaddition regioselectivity. DFT further validates the exothermicity of specific cycloadducts, as shown in studies on pyrrolo[3,2-c]carbazoles .
Q. What strategies address contradictions in reported reaction pathways for nitrosoalkene cycloadditions with pyrrole derivatives?
- Methodological Answer : Experimental and computational studies show that substituents on nitrosoalkenes (e.g., CO₂Et vs. aryl groups) alter mechanistic pathways. Ethyl nitrosoacrylate undergoes hetero-Diels-Alder reactions, while aryl nitrosoalkenes favor conjugated additions. Kinetic (energy barriers) and thermodynamic (product stability) analyses via DFT reconcile discrepancies, as demonstrated by Lopes et al. (2023) .
Q. How do π-conjugation and substituent effects modulate the photophysical properties of this compound derivatives?
- Methodological Answer : Substitution at β-ethoxycarbonyl positions and π-extension via Scholl reactions enhance excited-state intramolecular proton transfer (ESIPT) and absorption/emission profiles. Computational studies on indole-pyrrole systems (e.g., BNDAB-1–4) reveal that electron-withdrawing groups stabilize charge-transfer states, while π-extension redshifts absorption maxima .
Q. What role do reaction conditions (e.g., base, solvent) play in oxidative cyclodimerization pathways for azuleno-pyrrole synthesis?
- Methodological Answer : Triethylamine promotes oxidative cyclodimerization of 2H-azirine-2-carboxylates by deprotonating intermediates and stabilizing transition states. Solvent polarity influences reaction kinetics and product distribution, as shown in copper-catalyzed cycloadditions where polar aprotic solvents favor six-membered ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
